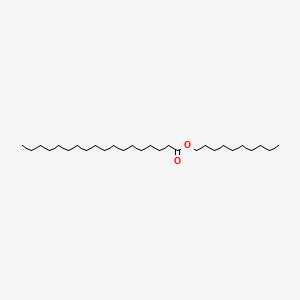

Decyl stearate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

decyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-22-24-26-28(29)30-27-25-23-21-12-10-8-6-4-2/h3-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBODESQIOVVMAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067691 | |

| Record name | Decyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32509-55-0, 55194-65-5 | |

| Record name | Decyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32509-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032509550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 1-methylnonyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055194655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, decyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T78N654V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Decyl Stearate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of decyl stearate, a long-chain ester with applications in the pharmaceutical and cosmetic industries as an emollient and lubricant. The synthesis is achieved through Fischer esterification, a classic organic reaction involving the acid-catalyzed esterification of a carboxylic acid with an alcohol. This document details the underlying reaction mechanism, provides a representative experimental protocol, summarizes key quantitative data from related studies, and outlines the analytical methods for product characterization.

Core Principles: The Fischer Esterification Mechanism

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[1][2] In the synthesis of this compound, stearic acid reacts with decanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] The reaction proceeds through a series of equilibrium steps, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one reactant (usually the less expensive alcohol, decanol) or by removing water as it is formed, often through azeotropic distillation.[1]

The mechanism can be summarized in the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of stearic acid, increasing the electrophilicity of the carbonyl carbon.[2]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of decanol attacks the now more electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of long-chain esters, including those of stearic acid, via acid-catalyzed esterification. It is important to note that optimal conditions for this compound synthesis may vary and require empirical determination.

| Parameter | Value Range | Catalyst | Reactants | Yield (%) | Reference |

| Molar Ratio (Alcohol:Acid) | 5:1 to 15:1 | Sulfuric Acid | Stearic Acid & 1-Butanol | Up to 99% | [5] |

| Catalyst Loading | 0.25 to 0.75 mol catalyst per mol of acid | Sulfuric Acid | Stearic Acid & 1-Butanol | Up to 99% | [5] |

| Temperature | 35 - 65 °C | Sulfuric Acid | Stearic Acid & 1-Butanol | Up to 99% | [5] |

| Reaction Time | 1 - 4 hours | Sulfuric Acid / p-TsOH | Carboxylic Acid & Alcohol | 58 - 75% | [4] |

| Catalyst Type | Solid Acid Catalyst (SO₃H-Carbon) | 20 wt.% | Long Chain Fatty Acid & Alcohol | 90 - 98% | [6] |

| Temperature | 90 °C | SO₃H-Carbon | Long Chain Fatty Acid & Alcohol | 90 - 98% | [6] |

| Reaction Time | 6 - 10 hours | SO₃H-Carbon | Long Chain Fatty Acid & Alcohol | 90 - 98% | [6] |

Experimental Protocols

This section provides a detailed, representative methodology for the synthesis of this compound based on established Fischer esterification procedures for long-chain fatty acids.

Materials and Equipment

-

Reactants: Stearic Acid (≥95%), 1-Decanol (≥98%)

-

Catalyst: Concentrated Sulfuric Acid (98%) or p-Toluenesulfonic acid monohydrate (≥98%)

-

Solvent (for workup): Diethyl ether or Hexane

-

Neutralizing Agent: Saturated sodium bicarbonate solution

-

Drying Agent: Anhydrous sodium sulfate or magnesium sulfate

-

Equipment: Round-bottom flask, reflux condenser, Dean-Stark apparatus (optional), heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, glassware for purification (e.g., chromatography column).

Reaction Setup and Procedure

-

Reactant Charging: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine stearic acid and 1-decanol. A molar excess of 1-decanol (e.g., 1.5 to 3 equivalents) is recommended to drive the reaction equilibrium.

-

Catalyst Addition: Carefully add the acid catalyst to the reaction mixture with stirring. For sulfuric acid, a catalytic amount (e.g., 1-5 mol% relative to the stearic acid) is typically sufficient.

-

Reflux: Attach a reflux condenser (and a Dean-Stark trap if removing water azeotropically) to the flask. Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the alcohol and solvent (if used), typically in the range of 120-150°C.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture at regular intervals. The reaction is typically complete within 2-8 hours.

Work-up and Purification

-

Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with a non-polar organic solvent such as diethyl ether or hexane.

-

Neutralization: Transfer the diluted mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted stearic acid. Wash with brine to remove residual water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess decanol.

-

Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel to obtain a high-purity product.

Mandatory Visualizations

Experimental Workflow

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the this compound and to identify any byproducts. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (424.7 g/mol ) and characteristic fragmentation patterns.[7]

-

Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of this compound will show a characteristic strong absorption band for the ester carbonyl group (C=O) at approximately 1740 cm⁻¹, and the absence of the broad O-H stretch from the carboxylic acid starting material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methylene protons adjacent to the ester oxygen and the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the ester carbonyl carbon at around 174 ppm.

-

By following the protocols and understanding the principles outlined in this guide, researchers and professionals can successfully synthesize and characterize this compound for various applications in drug development and other scientific endeavors.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers [mdpi.com]

- 5. ache.org.rs [ache.org.rs]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. This compound | C28H56O2 | CID 108682 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Decyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decyl stearate (CAS No. 32509-55-0) is the ester formed from the reaction of stearic acid, an 18-carbon saturated fatty acid, and decyl alcohol, a 10-carbon alcohol.[1] Its molecular structure, characterized by long, saturated hydrocarbon chains, imparts specific physical and chemical properties that are valuable in various scientific and industrial applications, including as an emollient, lubricant, and a component in material science. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and graphical representations of key workflows.

Physical and Chemical Properties

This compound is a solid at room temperature with a hydrophobic character owing to its long, nonpolar hydrocarbon chains.[1] The linear nature of its constituent parts allows for a high degree of molecular order, which influences its melting point and crystallinity.[1]

Table of Physical and Chemical Data

The quantitative properties of this compound are summarized below. These values are compiled from various chemical databases and represent typical specifications.

| Property | Value | Source |

| Molecular Formula | C₂₈H₅₆O₂ | [1][2][3] |

| Molecular Weight | 424.7 g/mol | [1][2] |

| CAS Number | 32509-55-0 | [1][2][3][4] |

| IUPAC Name | decyl octadecanoate | [2][5][6] |

| Appearance | Solid | [7] |

| Melting Point | 20–25 °C | [1] |

| Boiling Point | 462.2 ± 13.0 °C at 760 mmHg | [4] |

| Density | 0.9 ± 0.1 g/cm³ | [4] |

| Refractive Index | 1.452 ± 0.02 (est.) | [6] |

| Solubility | Negligible in water; Soluble in organic solvents (e.g., hexane, diethyl ether).[8] | |

| InChIKey | KBODESQIOVVMAI-UHFFFAOYSA-N | [1][2][3][5] |

Chemical Synthesis: Fischer Esterification

The most common and direct method for producing this compound is Fischer esterification.[1] This acid-catalyzed reaction involves heating stearic acid and decanol, typically in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][9] The reaction is reversible, so water is continuously removed to drive the equilibrium toward the formation of the ester product.[1]

Generalized Experimental Protocol for Fischer Esterification

Objective: To synthesize this compound from stearic acid and decan-1-ol.

Materials:

-

Stearic Acid (C₁₈H₃₆O₂)

-

Decan-1-ol (C₁₀H₂₂O)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Dean-Stark apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine equimolar amounts of stearic acid and decan-1-ol.[10] Add toluene as a solvent.

-

Catalysis: Add a catalytic amount (e.g., 1-2% of the total reactant weight) of concentrated sulfuric acid or p-TsOH to the mixture.

-

Reflux: Heat the mixture to reflux. The toluene-water azeotrope will distill off and collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.

-

Monitoring: Continue the reaction until no more water is collected in the trap, which typically takes several hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene solvent using a rotary evaporator. The resulting crude product is this compound.

-

If necessary, further purification can be achieved by vacuum distillation or column chromatography.

-

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for this compound synthesis.

Analytical Methodologies

The purity and identity of synthesized this compound are typically confirmed using chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing purity and identifying any residual starting materials or by-products.[1]

Generalized Protocol for GC-MS Analysis

Objective: To assess the purity of a this compound sample and confirm its identity.

Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (GC-MS).

-

Capillary column suitable for fatty acid esters (e.g., HP-5MS, 5% diphenyl-95% dimethylpolysiloxane).[11]

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile organic solvent (e.g., hexane or dichloromethane). The concentration should be appropriate for GC-MS analysis (typically in the ppm range).

-

Injection: Inject a small volume (e.g., 1-2 µL) of the prepared sample into the GC inlet, which is heated to ensure rapid volatilization (e.g., 280°C).[11]

-

Chromatographic Separation: The sample is carried by an inert gas (e.g., helium or hydrogen) through the capillary column. The oven temperature is programmed to ramp up (e.g., start at 80°C, hold for 2 minutes, then ramp at 20°C/min to 280°C) to separate components based on their boiling points and interactions with the column's stationary phase.[11]

-

Mass Spectrometry: As components elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact, EI), and the resulting fragments are separated by their mass-to-charge ratio (m/z).

-

Data Analysis:

-

The resulting chromatogram will show peaks corresponding to each separated component. The retention time of the major peak should correspond to that of a this compound standard.

-

The mass spectrum of the major peak should be analyzed. Key fragmentation patterns, such as the molecular ion peak and characteristic fragments (e.g., acylium ion [CH₃(CH₂)₁₆CO]⁺ at m/z 285), confirm the structure of this compound.[1]

-

Analytical Workflow Diagram

Caption: Workflow for the GC-MS analysis of this compound.

References

- 1. This compound | 32509-55-0 | Benchchem [benchchem.com]

- 2. This compound | C28H56O2 | CID 108682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Octadecanoic acid, decyl ester [webbook.nist.gov]

- 4. This compound | CAS#:32509-55-0 | Chemsrc [chemsrc.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound 32509-55-0 [thegoodscentscompany.com]

- 7. echemi.com [echemi.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. arpi.unipi.it [arpi.unipi.it]

The Solubility Profile of Decyl Stearate in Organic Solvents: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of decyl stearate in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the qualitative solubility of this compound, detailed experimental protocols for quantitative solubility determination, and a workflow for its application in nanoparticle-based drug delivery systems.

Introduction to this compound

This compound (C₂₈H₅₆O₂) is the ester of decyl alcohol and stearic acid. Its long hydrocarbon chain makes it a significantly hydrophobic and nonpolar molecule.[1] This characteristic largely dictates its solubility, rendering it generally miscible with nonpolar organic solvents while having very low solubility in polar solvents like water.[1][2][3] In pharmaceutical and cosmetic applications, this compound is valued for its properties as an emollient and its ability to act as a lipid matrix in controlled-release drug delivery systems.[4][5]

Solubility of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility |

| Hexane | Nonpolar | Soluble |

| Toluene | Nonpolar | Soluble |

| Chloroform | Nonpolar | Soluble |

| Diethyl Ether | Nonpolar | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Isopropanol | Polar Protic | Sparingly Soluble |

| Ethanol | Polar Protic | Sparingly Soluble |

| Methanol | Polar Protic | Sparingly Soluble |

| Water | Polar Protic | Insoluble |

Note: This table is based on general principles of chemical solubility. Actual quantitative solubility may vary and should be determined experimentally.

Experimental Protocol: Determination of Equilibrium Solubility via the Gravimetric Shake-Flask Method

For researchers requiring precise quantitative data, the equilibrium solubility of this compound can be determined using the well-established saturation shake-flask method followed by gravimetric analysis. This method is considered reliable for determining the thermodynamic solubility of a compound.[6][7]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Stoppered flasks or vials

-

Constant temperature shaker bath or incubator

-

Analytical balance (accurate to at least 0.1 mg)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a stoppered flask containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.[7]

-

Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure a plateau is reached, indicating equilibrium.[8]

-

-

Sample Collection and Separation:

-

After the equilibration period, allow the flasks to stand undisturbed for a sufficient time to allow the excess solid to sediment.[6]

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter compatible with the organic solvent to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Transfer a precisely measured volume of the clear filtrate into a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, an oven set to a temperature below the boiling point of the solvent and the melting point of this compound can be used.

-

Once the solvent is completely evaporated, place the dish or vial in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

Weigh the dish or vial containing the dried this compound residue.

-

-

Calculation of Solubility:

-

The solubility is calculated as the mass of the dissolved this compound per volume of the solvent. The result is typically expressed in g/100 mL or mg/mL.

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

-

Application in Drug Delivery: Workflow for Solid Lipid Nanoparticle (SLN) Preparation

This compound, due to its lipid nature, is a suitable candidate for the formulation of Solid Lipid Nanoparticles (SLNs), which are effective carriers for the controlled delivery of lipophilic drugs.[4][9] The following workflow illustrates the preparation of this compound-based SLNs using the hot homogenization technique.[10]

Caption: Workflow for the preparation of this compound-based Solid Lipid Nanoparticles (SLNs).

Conclusion

This technical guide provides foundational knowledge on the solubility of this compound in organic solvents for researchers and drug development professionals. While quantitative data is sparse, the provided qualitative assessment and detailed experimental protocol for solubility determination offer a robust framework for empirical analysis. Furthermore, the illustrated workflow for the preparation of this compound-based solid lipid nanoparticles highlights a key application in advanced drug delivery, underscoring the importance of understanding the physicochemical properties of such excipients.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Lipids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Lipid - Fatty Acids, Esters, Alcohols | Britannica [britannica.com]

- 4. Solid lipid nanoparticles of stearic acid for the drug delivery of paliperidone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. crodapharma.com [crodapharma.com]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

- 9. rps.mui.ac.ir [rps.mui.ac.ir]

- 10. japsonline.com [japsonline.com]

The Architects of Cellular Processes: A Technical Guide to the Structure-Function Relationships of Long-Chain Fatty Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Long-chain fatty acid esters, central players in cellular metabolism and signaling, are a class of lipids whose diverse structures dictate their multifaceted functions. This technical guide provides an in-depth exploration of the core principles governing the synthesis, metabolism, and signaling roles of these critical molecules. By understanding the intricate relationship between their chemical architecture and biological activity, researchers can unlock new avenues for therapeutic intervention in a host of metabolic diseases.

The Structural Blueprint of Long-Chain Fatty Acid Esters

Long-chain fatty acids (LCFAs) are carboxylic acids with aliphatic tails of 13 to 21 carbons.[1] Their esters are formed by the condensation of the carboxyl group of the fatty acid with an alcohol, most commonly glycerol to form triacylglycerols, or with coenzyme A to form long-chain acyl-CoA esters. The latter are key activated intermediates in metabolism.

The structure of a long-chain fatty acid ester is defined by several key features:

-

Chain Length: The number of carbons in the fatty acid chain directly influences its physical properties, such as melting point and solubility.

-

Degree of Unsaturation: The presence and number of double bonds in the acyl chain are critical. Saturated fatty acids have no double bonds, while monounsaturated and polyunsaturated fatty acids contain one or more double bonds, respectively. These double bonds typically exist in the cis configuration, introducing kinks in the chain that affect membrane fluidity.

-

Ester Linkage: The nature of the alcohol to which the fatty acid is esterified determines the class of the fatty acid ester and its primary biological role (e.g., energy storage for triglycerides, metabolic activation for acyl-CoA esters).

Core Functions: From Fuel to Messengers

Long-chain fatty acid esters are indispensable for a variety of cellular functions:

-

Energy Storage: Triacylglycerols, composed of three fatty acid chains esterified to a glycerol backbone, are the primary form of energy storage in animals.[1]

-

Metabolic Intermediates: Long-chain acyl-CoA esters are central intermediates in both fatty acid synthesis and degradation (β-oxidation).

-

Cellular Signaling: Long-chain acyl-CoA esters act as signaling molecules, modulating the activity of key enzymes and transcription factors to regulate metabolic pathways.[2]

-

Protein Acylation: The covalent attachment of long-chain fatty acids to proteins can alter their localization, stability, and function.

The Dynamic Duo: Biosynthesis and Metabolism

The cellular concentration of long-chain fatty acid esters is tightly regulated through a balance of their synthesis and degradation.

Fatty Acid Synthesis

The synthesis of long-chain fatty acids from acetyl-CoA occurs in the cytoplasm and is catalyzed by the multi-enzyme complex, fatty acid synthase. The process involves a repeating four-step cycle of condensation, reduction, dehydration, and a second reduction, with each cycle elongating the fatty acid chain by two carbons.

β-Oxidation: The Catabolic Cascade

The breakdown of long-chain fatty acids for energy production occurs in the mitochondria through a process called β-oxidation.[3][4] This pathway involves a cyclical series of four reactions that sequentially shorten the fatty acid chain by two carbons, releasing acetyl-CoA, NADH, and FADH2 in each cycle.[3][4] The acetyl-CoA then enters the citric acid cycle to generate ATP.[5]

// Nodes LCFA [label="Long-Chain Fatty Acid\n(in Cytosol)", fillcolor="#F1F3F4"]; Acyl_CoA_Synthetase [label="Acyl-CoA Synthetase", shape=ellipse, style=rounded, fillcolor="#FBBC05"]; LCA_CoA [label="Long-Chain Acyl-CoA", fillcolor="#F1F3F4"]; CPT1 [label="CPT1", shape=ellipse, style=rounded, fillcolor="#EA4335"]; Acylcarnitine [label="Acylcarnitine", fillcolor="#F1F3F4"]; Mitochondrial_Matrix [label="Mitochondrial Matrix", shape=plaintext, fontcolor="#5F6368"]; Acyl_CoA_Matrix [label="Acyl-CoA", fillcolor="#F1F3F4"]; Beta_Oxidation_Cycle [label="β-Oxidation Cycle\n(4 steps)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCA_Cycle [label="TCA Cycle", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; FADH2 [label="FADH₂", shape=box, style=rounded, fillcolor="#FBBC05"]; NADH [label="NADH", shape=box, style=rounded, fillcolor="#FBBC05"]; ETC [label="Electron Transport Chain", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LCFA -> Acyl_CoA_Synthetase [label=" ATP -> AMP + PPi\n CoA-SH"]; Acyl_CoA_Synthetase -> LCA_CoA; LCA_CoA -> CPT1 [label=" Carnitine"]; CPT1 -> Acylcarnitine; Acylcarnitine -> Mitochondrial_Matrix [style=invis]; Mitochondrial_Matrix -> Acyl_CoA_Matrix [label=" CPT2\n Carnitine"]; Acyl_CoA_Matrix -> Beta_Oxidation_Cycle; Beta_Oxidation_Cycle -> Acetyl_CoA; Beta_Oxidation_Cycle -> FADH2; Beta_Oxidation_Cycle -> NADH; Acetyl_CoA -> TCA_Cycle; FADH2 -> ETC; NADH -> ETC; TCA_Cycle -> ATP; ETC -> ATP; } .dot Caption: The β-oxidation pathway of long-chain fatty acids.

Signaling Hubs: Orchestrating Cellular Responses

Long-chain acyl-CoA esters are not merely metabolic intermediates; they are potent signaling molecules that influence a range of cellular processes.

The AMPK Energy Sensing Pathway

The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor. Long-chain fatty acyl-CoA esters can directly activate AMPK, promoting a switch from anabolic to catabolic pathways to restore energy balance. This activation is a key mechanism by which fatty acids stimulate their own oxidation.

// Nodes LCFA_CoA [label="Long-Chain Acyl-CoA", fillcolor="#F1F3F4"]; AMPK [label="AMPK", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACC [label="Acetyl-CoA Carboxylase\n(ACC)", shape=ellipse, style=rounded, fillcolor="#FBBC05"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#F1F3F4"]; CPT1 [label="CPT1", shape=ellipse, style=rounded, fillcolor="#EA4335"]; Beta_Oxidation [label="β-Oxidation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP_Production [label="ATP Production", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LCFA_CoA -> AMPK [label=" Allosteric Activation"]; AMPK -> ACC [label=" Phosphorylation &\n Inhibition", style=dashed, arrowhead=tee]; ACC -> Malonyl_CoA [label=" Synthesis"]; Malonyl_CoA -> CPT1 [label=" Inhibition", style=dashed, arrowhead=tee]; CPT1 -> Beta_Oxidation [label=" Facilitates Mitochondrial\n Entry of Acyl-CoA"]; Beta_Oxidation -> ATP_Production; } .dot Caption: Activation of AMPK by long-chain acyl-CoA esters.

The Role of Acyl-CoA Binding Proteins (ACBPs)

Acyl-CoA binding proteins (ACBPs) are a family of intracellular proteins that bind long-chain acyl-CoA esters with high affinity. They play a crucial role in:

-

Trafficking: ACBPs facilitate the transport of acyl-CoA esters between different cellular compartments and enzymes.

-

Protection: By binding to acyl-CoA esters, ACBPs protect them from hydrolysis by cellular thioesterases.

-

Buffering: ACBPs help to maintain a stable intracellular pool of free acyl-CoA esters.

// Nodes ACBP [label="ACBP", shape=egg, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acyl_CoA_Pool [label="Free Acyl-CoA Pool", fillcolor="#F1F3F4"]; Enzymes [label="Metabolic Enzymes\n(e.g., for β-oxidation, lipid synthesis)", shape=cds, fillcolor="#FBBC05"]; Thioesterases [label="Thioesterases", shape=ellipse, style=rounded, fillcolor="#EA4335"]; Hydrolysis [label="Hydrolysis", shape=plaintext, fontcolor="#5F6368"];

// Edges Acyl_CoA_Pool -> ACBP [label=" Binding", dir=both]; ACBP -> Enzymes [label=" Trafficking & Delivery"]; Acyl_CoA_Pool -> Thioesterases [style=dashed, arrowhead=normal]; Thioesterases -> Hydrolysis [style=dashed, arrowhead=normal]; ACBP -> Thioesterases [label=" Protection from\n Hydrolysis", style=dashed, arrowhead=tee]; } .dot Caption: Role of ACBP in acyl-CoA trafficking and protection.

Structure-Function Relationships in Drug Development

The critical role of long-chain fatty acid esters in metabolism makes the enzymes and binding proteins involved in their pathways attractive targets for drug development. For instance, inhibitors of long-chain acyl-CoA synthetases are being explored for their potential to reduce lipid accumulation in metabolic diseases. A thorough understanding of the structure-function relationships of these molecules is paramount for the rational design of such therapeutic agents.

Quantitative Data

A precise understanding of the interactions and transformations of long-chain fatty acid esters requires quantitative data. The following tables summarize key parameters for some of the central components of these pathways.

Table 1: Binding Affinities of Long-Chain Acyl-CoA Esters to Acyl-CoA Binding Proteins (ACBPs)

| Ligand | Protein | Method | Kd (µM) |

| Palmitoyl-CoA | Bovine Liver ACBP | Lipidex 1000 Assay | ~0.01 |

| Oleoyl-CoA | Bovine Liver ACBP | Lipidex 1000 Assay | ~0.02 |

| Stearoyl-CoA | Bovine Liver ACBP | Lipidex 1000 Assay | ~0.01 |

| Palmitoyl-CoA | Rat Liver ACBP | Lipidex 1000 Assay | ~0.01 |

Note: Specific Kd values can vary depending on the experimental conditions and assay used.

Table 2: Kinetic Parameters of Key Enzymes in Long-Chain Fatty Acid Ester Metabolism

| Enzyme | Substrate | Km | Vmax | Source Organism |

| Long-Chain Acyl-CoA Synthetase 1 (ACSL1) | Palmitate | 20-50 µM | - | Rat Liver |

| Long-Chain Acyl-CoA Synthetase 1 (ACSL1) | Oleate | 10-30 µM | - | Rat Liver |

| Carnitine Palmitoyltransferase I (CPT1) | Palmitoyl-CoA | 20-40 µM | - | Rat Liver Mitochondria |

| Carnitine Palmitoyltransferase I (CPT1) | Carnitine | 200-500 µM | - | Rat Liver Mitochondria |

Note: Vmax values are highly dependent on enzyme concentration and are therefore often not reported in a standardized manner.

Table 3: Cellular Concentrations of Long-Chain Acyl-CoA Esters

| Acyl-CoA Ester | Tissue | Condition | Concentration (nmol/g tissue) |

| Palmitoyl-CoA | Rat Liver | Fed | 15-30 |

| Palmitoyl-CoA | Rat Liver | Fasted | 30-60 |

| Oleoyl-CoA | Rat Liver | Fed | 5-15 |

| Oleoyl-CoA | Rat Liver | Fasted | 10-25 |

| Stearoyl-CoA | Rat Liver | Fed | 5-10 |

Note: Cellular concentrations can vary significantly based on diet, physiological state, and the specific analytical methods used for quantification.

Experimental Protocols

The study of long-chain fatty acid esters relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC) for Measuring Protein-Ligand Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[6][7][8]

Protocol:

-

Sample Preparation:

-

Prepare a solution of the purified protein (e.g., ACBP) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). The protein concentration should be accurately determined.

-

Prepare a solution of the long-chain fatty acid ester ligand in the same buffer. The ligand concentration should be 10-20 times higher than the protein concentration.

-

Thoroughly degas both the protein and ligand solutions to prevent the formation of air bubbles in the calorimeter.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

-

Initiate the titration. A series of small injections of the ligand into the protein solution will be performed automatically.

-

-

Data Analysis:

-

The raw data, a plot of heat change per injection versus time, is integrated to obtain a binding isotherm (a plot of heat change versus the molar ratio of ligand to protein).

-

Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.

-

Fluorescence-Based Competition Assay for Fatty Acid Binding

This assay measures the ability of a non-fluorescent long-chain fatty acid ester to displace a fluorescent probe from the binding pocket of a protein, thereby providing an indirect measure of its binding affinity.[9]

Protocol:

-

Reagents:

-

Purified fatty acid-binding protein.

-

Fluorescent probe that binds to the protein (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS).

-

A series of concentrations of the unlabeled long-chain fatty acid ester of interest.

-

-

Assay Procedure:

-

Prepare a solution of the protein and the fluorescent probe in a suitable buffer.

-

In a multi-well plate, add the protein-probe mixture to a series of wells.

-

Add increasing concentrations of the unlabeled long-chain fatty acid ester to the wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence of each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the concentration of the unlabeled competitor.

-

Fit the data to a competition binding equation to determine the IC50 value (the concentration of the competitor that displaces 50% of the fluorescent probe).

-

Calculate the Ki (and subsequently Kd) of the unlabeled ligand using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.

-

LC-MS/MS for Quantification of Intracellular Long-Chain Acyl-CoA Esters

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of long-chain acyl-CoA esters in biological samples.[10][11]

Protocol:

-

Sample Extraction:

-

Harvest cells or tissue and immediately quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).

-

Homogenize the sample in a cold extraction buffer containing an internal standard (a stable isotope-labeled version of the acyl-CoA of interest).

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the acyl-CoA esters from other cellular components.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample onto a liquid chromatography system equipped with a suitable column (e.g., a C18 column) to separate the different acyl-CoA species.

-

The eluent from the LC is introduced into a tandem mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each acyl-CoA of interest and the internal standard are monitored.

-

-

Data Analysis:

-

Integrate the peak areas for each acyl-CoA and the internal standard.

-

Generate a standard curve using known concentrations of the acyl-CoA standards.

-

Calculate the concentration of each acyl-CoA in the sample by comparing its peak area ratio to the internal standard against the standard curve.

-

// Nodes Hypothesis [label="Hypothesis:\nStructure of LCFA Ester 'X'\naffects binding to Protein 'Y'", fillcolor="#F1F3F4"]; Protein_Expression [label="1. Protein Expression\n& Purification of 'Y'", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand_Synthesis [label="2. Synthesis/Acquisition\nof LCFA Ester 'X'", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Binding_Assay [label="3. In Vitro Binding Assay\n(e.g., ITC, Fluorescence)", shape=cds, fillcolor="#FBBC05"]; Kd_Determination [label="4. Determine Binding Affinity (Kd)", shape=parallelogram, fillcolor="#FBBC05"]; Cell_Culture [label="5. Cell-Based Assay\n(e.g., treat cells with 'X')", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolite_Quantification [label="6. Quantify Downstream Effects\n(e.g., LC-MS/MS of metabolites)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="7. Data Analysis & Interpretation", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nStructure-Function Relationship\nEstablished", fillcolor="#F1F3F4"];

// Edges Hypothesis -> Protein_Expression; Hypothesis -> Ligand_Synthesis; Protein_Expression -> Binding_Assay; Ligand_Synthesis -> Binding_Assay; Binding_Assay -> Kd_Determination; Kd_Determination -> Data_Analysis; Ligand_Synthesis -> Cell_Culture; Cell_Culture -> Metabolite_Quantification; Metabolite_Quantification -> Data_Analysis; Data_Analysis -> Conclusion; } .dot Caption: A typical experimental workflow for studying structure-function relationships.

Conclusion

The intricate interplay between the structure and function of long-chain fatty acid esters is a cornerstone of cellular biology. Their roles extend far beyond simple energy storage, encompassing a complex network of metabolic regulation and cellular signaling. A deep and quantitative understanding of these relationships, facilitated by the advanced experimental techniques outlined in this guide, is essential for the continued development of novel therapeutics targeting metabolic disorders. As research in this field progresses, the ability to precisely modulate the activity of these lipid molecules will undoubtedly unlock new frontiers in medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. A comparative study of palmitoyl-CoA synthetase activity in rat-liver, heart and gut mitochondrial and microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Probing the Thermodynamics of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty Acyl-CoA Assay Kit - Creative Biolabs [creative-biolabs.com]

Decyl Octadecanoate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyl octadecanoate, also known as decyl stearate, is a long-chain fatty acid ester with the chemical formula C28H56O2.[1] Its properties as an emollient and solubilizing agent make it a valuable ingredient in cosmetics, pharmaceuticals, and other industrial applications. In the context of drug development, long-chain esters like decyl octadecanoate are of interest for their potential use in formulation development, particularly for topical and transdermal delivery systems, where they can enhance the solubility and permeability of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the synthesis and characterization of decyl octadecanoate, offering detailed experimental protocols and data for researchers and formulation scientists.

Physicochemical Properties

A summary of the key physicochemical properties of decyl octadecanoate is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C28H56O2 | [1] |

| Molecular Weight | 424.74 g/mol | [1] |

| CAS Number | 32509-55-0 | |

| Appearance | Waxy solid | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Insoluble in water, soluble in organic solvents |

Synthesis of Decyl Octadecanoate

Decyl octadecanoate can be synthesized through the esterification of stearic acid with decanol. Two primary methods are commonly employed: Fischer esterification, which is a chemically catalyzed process, and enzymatic esterification, which utilizes lipases as biocatalysts.

Fischer Esterification

Fischer esterification is a classic method for producing esters from carboxylic acids and alcohols using a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine stearic acid (1 molar equivalent) and decanol (1.2 molar equivalents).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the stearic acid).

-

Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected in a Dean-Stark trap.

-

Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Washing: Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude decyl octadecanoate. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Enzymatic Esterification

Enzymatic synthesis offers a milder and more selective alternative to chemical catalysis. Lipases are commonly used enzymes for esterification reactions and can be employed in their free form or immobilized on a solid support to facilitate reuse.

-

Reactant and Enzyme Preparation: In a reaction vessel, combine equimolar amounts of stearic acid and decanol. The reaction can be run solvent-free or in a non-polar organic solvent like hexane or heptane.

-

Enzyme Addition: Add the lipase catalyst (e.g., Candida antarctica lipase B, often immobilized) to the reaction mixture. The amount of enzyme will depend on its activity.

-

Reaction: Incubate the mixture at a controlled temperature (typically 40-60°C) with continuous agitation (e.g., on an orbital shaker). The progress of the reaction can be monitored by measuring the decrease in free fatty acid content via titration.

-

Enzyme Removal: Once the desired conversion is reached, separate the enzyme from the reaction mixture by filtration (for immobilized enzyme) or centrifugation.

-

Purification: If a solvent was used, remove it under reduced pressure. The resulting product is often of high purity, but can be further purified if needed.

Characterization of Decyl Octadecanoate

The synthesized decyl octadecanoate should be characterized to confirm its identity and purity. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are used to characterize decyl octadecanoate.

¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.05 | Triplet | -O-CH₂ - (from decanol) |

| ~2.28 | Triplet | -CH₂ -C=O (alpha to carbonyl) |

| ~1.62 | Multiplet | -O-CH₂-CH₂ - and -CH₂ -CH₂-C=O |

| ~1.25 | Broad singlet | -(CH₂ )n- (methylene chain) |

| ~0.88 | Triplet | -CH₃ (terminal methyl groups) |

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments.

| Chemical Shift (ppm) | Assignment |

| ~174 | C =O (ester carbonyl) |

| ~64 | -O-C H₂- (from decanol) |

| ~34 | -C H₂-C=O (alpha to carbonyl) |

| ~32 | -C H₂-CH₃ (penultimate carbon) |

| ~29 | -(C H₂)n- (methylene chain) |

| ~26, 25 | -O-CH₂-C H₂- and -C H₂-CH₂-C=O |

| ~23 | -C H₂-CH₃ (from decanol) |

| ~14 | -C H₃ (terminal methyl groups) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of decyl octadecanoate will show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920, ~2850 | Strong | C-H stretching (alkane) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1465 | Medium | C-H bending (methylene) |

| ~1170 | Strong | C-O stretching (ester) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to determine the purity of the synthesized ester and to confirm its molecular weight. The mass spectrum of decyl octadecanoate will show a molecular ion peak ([M]⁺) at m/z = 424.74, along with characteristic fragmentation patterns of long-chain esters.

Logical Flow of Characterization

The characterization process follows a logical sequence to confirm the successful synthesis and purity of decyl octadecanoate.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of decyl octadecanoate. Detailed experimental protocols for both Fischer and enzymatic esterification have been presented, along with the expected analytical data from NMR, FT-IR, and GC-MS. This information should serve as a valuable resource for researchers and scientists involved in the synthesis of long-chain esters and for drug development professionals exploring their use in pharmaceutical formulations. The provided workflows and data tables offer a clear and structured approach to the synthesis and quality control of this important excipient.

References

Methodological & Application

Decyl Stearate: A High-Potential Latent Heat Storage Material for Thermal Management

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decyl stearate, a fatty acid ester, is emerging as a promising organic phase change material (PCM) for latent heat thermal energy storage (LHTES) applications. Its appeal lies in a favorable melting point for various thermal management applications, high latent heat of fusion, good thermal reliability, and chemical stability. Organic PCMs like this compound are characterized by their congruent melting and freezing behavior, low supercooling, and non-corrosive nature, making them suitable for a wide range of applications, including passive temperature control of electronic devices, thermal management of batteries, smart textiles, and energy-efficient buildings.

This document provides a comprehensive overview of the thermal properties of this compound, detailed protocols for its synthesis and characterization, and methods for the preparation of composite materials to enhance its thermal performance.

Thermal Properties of this compound

The thermophysical properties of this compound make it an excellent candidate for latent heat storage. A summary of its key quantitative data is presented in the table below.

| Property | Symbol | Value | Unit |

| Melting Temperature | T_m | 27.8 | °C |

| Latent Heat of Fusion | ΔH_m | 175.8 | kJ/kg |

| Solidification Temperature | T_s | 24.2 | °C |

| Latent Heat of Solidification | ΔH_s | 173.2 | kJ/kg |

| Thermal Stability | T_stable | Up to 215 | °C |

Note: The data presented is compiled from scientific literature. Values may vary slightly depending on the purity of the material and the experimental conditions.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol describes the synthesis of this compound via Fischer esterification of stearic acid and decanol.

Materials:

-

Stearic Acid (CH₃(CH₂)₁₆COOH)

-

Decanol (CH₃(CH₂)₉OH)

-

Sulfuric Acid (H₂SO₄) as a catalyst

-

Toluene as a solvent (to facilitate water removal)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine stearic acid and a slight molar excess of decanol.

-

Add toluene to the flask. The amount should be sufficient to dissolve the reactants upon heating.

-

Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

-

Assemble the Dean-Stark apparatus and reflux condenser with the flask.

-

Heat the mixture to reflux using the heating mantle with continuous stirring. The azeotropic mixture of toluene and water will be collected in the Dean-Stark trap. The reaction is complete when no more water is collected.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with distilled water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and again with distilled water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene solvent using a rotary evaporator to obtain the crude this compound.

-

For higher purity, the product can be further purified by vacuum distillation or recrystallization.

Characterization of Thermal Properties using Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique to determine the phase change characteristics of this compound.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using a standard material (e.g., indium).

-

Accurately weigh 5-10 mg of the synthesized this compound into an aluminum pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample to a temperature well above its melting point (e.g., 60 °C) at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min). This initial heating cycle is to erase the thermal history of the sample.

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample to a temperature well below its solidification point (e.g., 0 °C) at a controlled rate (e.g., 5 °C/min).

-

Reheat the sample to 60 °C at the same heating rate.

-

The melting temperature (T_m) is determined as the onset temperature of the melting peak in the second heating curve. The latent heat of fusion (ΔH_m) is calculated by integrating the area of the melting peak.

-

The solidification temperature (T_s) is determined as the onset temperature of the crystallization peak in the cooling curve. The latent heat of solidification (ΔH_s) is calculated by integrating the area of the crystallization peak.

Thermal Cycling Stability Test

This protocol assesses the long-term thermal reliability of this compound.

Instrumentation:

-

Thermal cycler or a programmable water bath/oven.

-

DSC instrument.

Procedure:

-

Encapsulate a known amount of this compound in a sealed container (e.g., glass vial or polymer pouch).

-

Subject the encapsulated sample to repeated melting and freezing cycles. A typical cycle involves heating the sample to a temperature approximately 10-15 °C above its melting point and then cooling it to a temperature 10-15 °C below its solidification point.

-

The heating and cooling rates should be controlled and representative of the intended application.

-

After a predetermined number of cycles (e.g., 100, 500, 1000 cycles), retrieve the sample.

-

Analyze the thermal properties (T_m, ΔH_m, T_s, and ΔH_s) of the cycled sample using the DSC protocol described above.

-

Compare the DSC results of the cycled sample with those of the uncycled sample. A minimal change in the thermal properties indicates good thermal cycling stability.[1]

Preparation of this compound/Expanded Graphite (EG) Composite

To enhance the poor thermal conductivity of this compound, it can be incorporated into a porous matrix like expanded graphite.

Materials:

-

This compound

-

Expanded Graphite (EG)

-

Vacuum oven

-

Beaker

-

Hot plate with magnetic stirrer

Procedure:

-

Dry the expanded graphite in a vacuum oven to remove any moisture.

-

Melt the this compound in a beaker on a hot plate with gentle stirring. The temperature should be maintained about 10-15 °C above the melting point of this compound.

-

Gradually add the dried expanded graphite to the molten this compound with continuous stirring to ensure a homogeneous mixture.

-

Maintain the mixture at the elevated temperature under vacuum for a period (e.g., 2 hours) to facilitate the impregnation of the molten this compound into the porous structure of the expanded graphite.

-

Cool the mixture to room temperature to obtain the this compound/EG composite PCM.

-

The composite can then be characterized for its thermal properties and thermal conductivity.

Visualizations

Caption: Experimental workflow for this compound PCM.

Caption: Properties and applications of this compound.

References

Application Notes and Protocols: Decyl Stearate in Passive Solar Heating

Authored for: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the utilization of decyl stearate as a phase change material (PCM) in passive solar heating applications. This compound, a fatty acid ester, exhibits significant potential for thermal energy storage due to its desirable phase transition temperature and high latent heat of fusion. By incorporating this compound into building materials, it is possible to enhance the thermal mass of the building envelope, thereby stabilizing indoor temperatures and reducing energy consumption for heating. These notes outline the material's properties, its mechanism of action in passive solar design, and protocols for its incorporation and performance evaluation in building composites.

Introduction to this compound for Passive Solar Heating

Passive solar design leverages a building's components to collect, store, and distribute solar energy, minimizing the need for active heating systems. A key component of this design is thermal mass, which absorbs solar energy during the day and releases it slowly at night. Phase change materials (PCMs) like this compound enhance thermal mass by undergoing a phase transition (solid to liquid) within a comfortable temperature range.

During the day, as solar radiation warms the building's interior, this compound absorbs a significant amount of heat at its melting point, transitioning from a solid to a liquid. This process, known as latent heat storage, allows the material to store large amounts of thermal energy with a minimal temperature change. As the ambient temperature drops at night, the this compound solidifies, releasing the stored latent heat back into the living space, thus maintaining a stable and comfortable indoor temperature.

Properties of this compound

This compound's efficacy as a PCM is rooted in its thermophysical properties. A study on a homologous series of n-alkyl stearates provides key data for this compound (n=10).[1]

Table 1: Thermophysical Properties of this compound [1]

| Property | Value | Unit |

| Melting Temperature | 21.4 - 44.4 (range for n-alkyl stearates, this compound is within this) | °C |

| Latent Heat of Fusion | 165.8 - 191.1 (range for n-alkyl stearates, this compound is within this) | kJ/kg |

| Thermal Stability | Up to 215 | °C |

| Volumetric Latent Heat Storage Capacity | 146 - 159 | MJ/m³ |

Application in Building Materials

This compound can be incorporated into various building materials, such as gypsum wallboard, concrete, and plaster, to create a thermally active building envelope. The method of incorporation is critical to ensure the long-term stability and performance of the PCM.

Common Incorporation Methods:

-

Microencapsulation: this compound is encapsulated in microscopic polymer shells. These microcapsules are then mixed with building materials. This method prevents the leakage of the PCM in its liquid state and provides a large surface area for heat transfer.

-

Macroencapsulation: The PCM is contained in larger containers, such as tubes or panels, which are then embedded within the building structure.

-

Shape-Stabilization: this compound is absorbed into a porous supporting material, such as expanded perlite or diatomite. The capillary forces within the porous structure prevent the liquid PCM from leaking out.

Experimental Protocols

The following protocols outline the key experiments for evaluating the performance of this compound-enhanced building materials.

Protocol 1: Preparation of this compound/Expanded Perlite Composite

Objective: To prepare a shape-stabilized this compound composite for incorporation into building materials.

Materials:

-

This compound

-

Expanded perlite (porous carrier)

-

Vacuum oven

-

Beakers and stirring equipment

Procedure:

-

Dry the expanded perlite in an oven at 105°C for 24 hours to remove any moisture.

-

Melt the this compound in a beaker at a temperature approximately 10°C above its melting point.

-

Place the dried expanded perlite in a separate beaker inside a vacuum oven.

-

Create a vacuum within the oven to remove air from the pores of the expanded perlite.

-

While maintaining the vacuum, introduce the molten this compound into the beaker containing the expanded perlite, ensuring the perlite is fully submerged.

-

Release the vacuum. The atmospheric pressure will force the molten this compound into the pores of the expanded perlite.

-

Allow the mixture to cool to room temperature.

-

The resulting composite should be a free-flowing powder with the this compound entrapped within the perlite matrix.

Protocol 2: Thermal Characterization using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature and latent heat of fusion of the this compound composite.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Accurately weigh 5-10 mg of the this compound/expanded perlite composite into an aluminum DSC pan.

-

Seal the pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 5°C/min) from a temperature below the expected melting point to a temperature above it (e.g., from 0°C to 50°C).

-

Hold the temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at the same controlled rate.

-

Analyze the resulting heat flow curve to determine the onset and peak melting temperatures and integrate the area of the melting peak to calculate the latent heat of fusion.

Protocol 3: Thermal Performance Testing of Composite Building Material

Objective: To evaluate the effect of the this compound composite on the thermal performance of a building material (e.g., gypsum board).

Apparatus:

-

Two identical small-scale test cells or a guarded hot box apparatus.

-

Thermocouples and data acquisition system.

-

Heat source (e.g., solar simulator or heating lamps).

Procedure:

-

Construct two identical test specimens of a building material (e.g., gypsum wallboard). One specimen will be the control, and the other will incorporate the this compound/expanded perlite composite at a specified weight percentage.

-

Install the specimens as one wall of the respective test cells.

-

Place thermocouples on the interior and exterior surfaces of the specimens and in the center of the test cells to monitor temperatures.

-

Subject the exterior surfaces of both specimens to identical, controlled temperature cycles that simulate daily solar radiation and temperature fluctuations.

-

Record the temperature data from all thermocouples over several cycles.

-

Analyze the data to compare the temperature fluctuations on the interior surfaces and within the test cells. Key performance indicators include the reduction in peak interior temperature and the time lag of the peak temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for preparing and testing this compound-enhanced building materials.

Workflow for preparing and testing this compound composites.

Conclusion

This compound presents a promising option for enhancing the thermal performance of building materials in passive solar heating applications. Its suitable phase transition temperature and high latent heat storage capacity can contribute to more stable and energy-efficient buildings. The protocols provided in this document offer a framework for the preparation, characterization, and performance evaluation of this compound-based composites. Further research is encouraged to explore the long-term durability and economic feasibility of these materials in real-world applications.

References

Application Notes and Protocols for the Enzymatic Synthesis of Decyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decyl stearate is a valuable ester with applications in cosmetics, pharmaceuticals, and as a lubricant. Traditional chemical synthesis routes often require harsh conditions and environmentally harmful solvents. This application note details a robust and eco-friendly method for the synthesis of this compound via enzymatic catalysis using an immobilized lipase. The protocol offers high conversion rates, mild reaction conditions, and a simplified purification process, making it an attractive alternative for industrial and research applications. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the workflow.

Introduction

Fatty acid esters, such as this compound, are crucial compounds in various industries due to their lubricating, emulsifying, and solubilizing properties.[1] The conventional method for ester synthesis, the Fischer esterification, typically involves high temperatures and strong acid catalysts, leading to potential environmental and corrosion issues.[1][2] Biocatalysis, particularly using lipases, has emerged as a green alternative.[1] Lipases (triacylglycerol hydrolases, EC 3.1.1.3) can efficiently catalyze esterification reactions in non-aqueous media with high selectivity and under mild conditions.[3] The use of immobilized lipases further enhances the process by allowing for easy separation and reuse of the biocatalyst, thereby improving the economic feasibility of the synthesis.[4]

This document outlines the synthesis of this compound from stearic acid and 1-decanol using an immobilized Candida antarctica lipase B (such as Novozym® 435), a widely recognized and effective biocatalyst for esterification.[3][5][6]

Reaction Scheme

The enzymatic esterification of stearic acid with 1-decanol to produce this compound and water is depicted below.

Caption: Enzymatic esterification of stearic acid and 1-decanol.

Quantitative Data Summary

The efficiency of the enzymatic synthesis of this compound is influenced by several parameters. The following tables summarize the typical reaction conditions and expected outcomes based on literature data for similar long-chain fatty acid ester syntheses.

Table 1: Optimized Reaction Parameters for this compound Synthesis

| Parameter | Optimized Value | Reference |

| Enzyme | Immobilized Candida antarctica lipase B (e.g., Novozym® 435) | [6][7] |

| Substrate Molar Ratio (Decanol:Stearic Acid) | 1:1 to 2:1 | [8] |

| Enzyme Loading (% w/w of total substrates) | 1.8% - 2.5% | [8][9] |

| Temperature | 45 - 60 °C | [2][9] |

| Agitation Speed | 200 rpm | [9][10] |

| Reaction Time | 1 - 5 hours | [1] |

| System | Solvent-free | [9][10] |

Table 2: Performance Metrics under Optimized Conditions

| Metric | Typical Value | Reference |

| Conversion Rate / Yield | > 90% | [1][8] |

| Purity of Product | High (minimal side products) | [10] |

| Biocatalyst Reusability | Retains >50% activity after multiple cycles | [11] |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, monitoring, and characterization of this compound.

Materials and Equipment

-

Reactants:

-

Stearic Acid (≥95% purity)

-

1-Decanol (≥98% purity)

-

-

Biocatalyst:

-

Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

-

-

Solvents and Reagents (for analysis):

-

Hexane (analytical grade)

-

Ethanol (95%)

-

0.1 M Potassium Hydroxide (KOH) in ethanol, standardized

-

Phenolphthalein indicator

-

-

Equipment:

-

Jacketed glass reactor or round-bottom flask with a magnetic stirrer and heating mantle

-

Temperature controller and probe

-

Vacuum filtration apparatus

-

Rotary evaporator

-

Analytical balance

-

Burette for titration

-

FTIR and/or NMR spectrometer for product characterization

-

Protocol for Enzymatic Synthesis of this compound

-

Reactant Preparation: Accurately weigh stearic acid and 1-decanol in a 1:2 molar ratio and add them to the reaction vessel. For example, for a 100 g batch, use approximately 64.5 g of stearic acid (0.227 mol) and 35.5 g of 1-decanol (0.224 mol, for a 1:1 ratio, adjust as needed for a 2:1 ratio).

-

Reaction Setup: Place the reaction vessel in the heating mantle or connect it to the water bath. Begin stirring at 200 rpm to ensure the mixture is homogenous.

-

Temperature Equilibration: Heat the mixture to the desired reaction temperature (e.g., 45°C) and allow it to equilibrate.

-

Initiation of Reaction: Once the temperature is stable, add the immobilized lipase (e.g., 1.8% of the total substrate weight).

-

Reaction Monitoring: The progress of the reaction can be monitored by determining the decrease in the concentration of stearic acid. This is achieved by titrating aliquots of the reaction mixture.

-

Withdraw a small, accurately weighed sample (approx. 0.1 g) from the reaction mixture at regular intervals (e.g., every 30 minutes).

-

Dissolve the sample in 10 mL of ethanol.

-

Add a few drops of phenolphthalein indicator.

-

Titrate with standardized 0.1 M ethanolic KOH until a persistent pink color is observed.

-

The conversion is calculated using the formula: Conversion (%) = [(Acid Value_initial - Acid Value_t) / Acid Value_initial] * 100

-

-

Reaction Termination: Once the conversion reaches a plateau (typically >90%), terminate the reaction.

-

Product Recovery and Purification:

-

Separate the immobilized enzyme from the reaction mixture by vacuum filtration. The enzyme can be washed with hexane and dried for reuse.

-